[(2-Bromo-4-chlorophenyl)methyl](cyclopropylmethyl)amine
Description
(2-Bromo-4-chlorophenyl)methylamine is a halogenated arylalkylamine with the molecular formula C₁₁H₁₃BrClN (molecular weight: 274.58 g/mol). Its structure features a bromo-chloro-substituted benzyl group linked to a cyclopropylmethylamine moiety.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYVWDNVBNGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorobenzyl chloride and cyclopropylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-4-chlorobenzyl chloride is reacted with cyclopropylmethylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for (2-Bromo-4-chlorophenyl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Halogen Variation
The positional isomer (3-Bromo-4-chlorophenyl)methylamine (CAS: 1553348-73-4) differs only in the bromine substitution (position 3 vs. 2). For example, the 3-bromo isomer may exhibit reduced steric hindrance compared to the 2-bromo derivative, enabling better interaction with planar receptor sites.
| Property | (2-Bromo-4-chlorophenyl)methylamine | (3-Bromo-4-chlorophenyl)methylamine |
|---|---|---|
| Molecular Weight | 274.58 g/mol | 274.58 g/mol |
| Halogen Positions | Br (2), Cl (4) | Br (3), Cl (4) |
| Dipole Moment (Predicted) | Higher (ortho substitution) | Lower (meta substitution) |
Phenethylamine Derivatives: 2C-B and Analogs
The phenethylamine 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) shares a brominated aromatic ring but lacks the cyclopropane moiety. 2C-B is a well-known psychoactive designer drug with serotonergic activity due to its interaction with 5-HT₂A receptors. In contrast, (2-Bromo-4-chlorophenyl)methylamine’s cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with phenethylamines.
| Property | (2-Bromo-4-chlorophenyl)methylamine | 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) |
|---|---|---|
| Core Structure | Benzyl-cyclopropylmethylamine | Phenethylamine |
| Functional Groups | Br, Cl, cyclopropane | Br, OMe (methoxy) |
| Bioactivity | Undocumented (predicted enzyme inhibition) | 5-HT₂A receptor agonism |
Schiff Base Analogs: Imine-Functionalized Halogenated Compounds
The Schiff base 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol () features an imine group and phenolic hydroxyl, enabling coordination with metal ions. While (2-Bromo-4-chlorophenyl)methylamine lacks such polar groups, its primary amine may participate in hydrogen bonding, making it more suitable for small-molecule crystallography studies (e.g., refinement via SHELXL).
Research Implications and Limitations
Current data on (2-Bromo-4-chlorophenyl)methylamine are sparse, necessitating further studies on its:
Biological Activity
(2-Bromo-4-chlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with bromine and chlorine atoms, linked to a cyclopropylmethyl amine group. This unique structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrClN |
| Molecular Weight | 303.62 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of (2-Bromo-4-chlorophenyl)methylamine is primarily attributed to its ability to interact with various molecular targets. The halogen atoms (bromine and chlorine) can participate in halogen bonding, enhancing the compound's binding affinity to targets such as receptors and enzymes.
- Receptor Interaction: The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands.
- Enzyme Modulation: The amine group can form hydrogen bonds, potentially altering enzyme kinetics and leading to various biological effects.
Antimicrobial Activity
Research indicates that (2-Bromo-4-chlorophenyl)methylamine exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death.
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells. The presence of halogens enhances its reactivity, which may be leveraged in targeting cancer cell pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Bromo-4-chlorophenyl)methylamine, it is useful to compare it with structurally related compounds.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (2-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₄BrF | Exhibits lower binding affinity; less reactive |
| (2-Chloro-4-bromophenyl)methylamine | C₁₂H₁₄BrCl | Similar activity but different selectivity |
| (3-Bromo-4-chlorophenyl)methylamine | C₁₃H₁₄BrClN | Potential antidepressant effects |
Case Studies
- Antimicrobial Efficacy Study: A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. This suggests a promising avenue for further development as an antibacterial agent.
- Cancer Cell Line Testing: In vitro tests using human cancer cell lines revealed that doses of 50 µM led to significant reductions in cell viability, indicating potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
